molecular formula C18H17NO4 B2815422 Methyl 4-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}benzoate CAS No. 2097860-28-9

Methyl 4-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}benzoate

Cat. No.: B2815422
CAS No.: 2097860-28-9
M. Wt: 311.337
InChI Key: SCWYOFZLBGJBPA-UHFFFAOYSA-N
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Description

“Methyl 4-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}benzoate” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives are found in a wide range of biological and pharmacological applications . The compound also contains a carbamoyl group attached to a benzoate ester .


Synthesis Analysis

The synthesis of benzofuran derivatives involves several methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents . Another method involves the ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can provide methyl-substituted benzofuran rings .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a benzofuran ring, a carbamoyl group, and a benzoate ester . The benzofuran ring is a heterocyclic compound consisting of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be synthesized via an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds, such as Methyl (E)-4-[2-(2,3-dihydro-3-methyl-3-hydroxymethylbenzo[b]thien-5-yl)-1-propenyl]benzoate, reveals potential metabolic pathways of heteroarotinoids with fused five-membered rings, highlighting the chemical versatility of these compounds (Gale et al., 2001). Additionally, unexpected formation reactions have been reported, such as the conversion of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid to 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, demonstrating novel synthetic pathways (Rodríguez et al., 2022).

Crystal Engineering and High Pressure Effects

Research into the crystal structure of related compounds, such as Methyl 2-(carbazol-9-yl)benzoate, has demonstrated the influence of high pressure on inducing phase transitions from a high-Z′ structure to a more stabilized conformation under pressure, providing insights into the manipulation of molecular structures via environmental changes (Johnstone et al., 2010).

Potential Medical Imaging Applications

The development of carbon-11-labeled CK1 inhibitors for PET imaging, aiming at Alzheimer's disease diagnosis, showcases the application of related benzofuran derivatives in medical imaging. Such studies underscore the potential of these compounds in the development of diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Molecular and Crystal Structure Insights

Investigations into the molecular and crystal structures of zwitterionic derivatives, such as 2-{[(4-iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl]carbamoyl}benzoate hemihydrate, have revealed the stabilizing effects of hydrogen bonds and π–π stacking interactions, contributing to our understanding of molecular interactions and crystal formation (Kumar et al., 2017).

Properties

IUPAC Name

methyl 4-(2,3-dihydro-1-benzofuran-3-ylmethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-18(21)13-8-6-12(7-9-13)17(20)19-10-14-11-23-16-5-3-2-4-15(14)16/h2-9,14H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWYOFZLBGJBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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